1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H15ClFN3 and a molecular weight of 255.72 g/mol This compound is known for its unique structure, which includes a pyrazole ring substituted with ethyl, fluorobenzyl, and methyl groups
Preparation Methods
The synthesis of 1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluorobenzyl, and methyl substituents. Common reagents used in these reactions include hydrazines, alkyl halides, and fluorobenzyl bromide. The reaction conditions usually involve heating under reflux and the use of solvents like ethanol or dimethylformamide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-N-(3-chlorobenzyl)-3-methyl-1H-pyrazol-4-amine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.
1-Ethyl-N-(3-bromobenzyl)-3-methyl-1H-pyrazol-4-amine:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17ClFN3 |
---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
1-ethyl-N-[(3-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-3-17-9-13(10(2)16-17)15-8-11-5-4-6-12(14)7-11;/h4-7,9,15H,3,8H2,1-2H3;1H |
InChI Key |
GAQMHMQFMSLWSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.